molecular formula C9H10N4O2 B7778925 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate

1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate

Cat. No.: B7778925
M. Wt: 206.20 g/mol
InChI Key: DGTVOIXWWRLEEL-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound known for its unique structure and properties This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzotriazole with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of flow reactors to ensure high yields and purity of the compound .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Scientific Research Applications

1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

1-(Dimethylcarbamoyl)-1H-1,2,3-benzotriazol-3-ium-3-olate can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler compound without the dimethylcarbamoyl group, used as a corrosion inhibitor.

    5-Methyl-1H-benzotriazole: Similar structure with a methyl group, used in similar applications but with different reactivity.

    1-(Carbamoyl)-1H-1,2,3-benzotriazole: Lacks the dimethyl groups, leading to different chemical properties and applications. The presence of the dimethylcarbamoyl group in this compound makes it more reactive and suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

N,N-dimethyl-3-oxidobenzotriazol-3-ium-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-11(2)9(14)12-7-5-3-4-6-8(7)13(15)10-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTVOIXWWRLEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C2=CC=CC=C2[N+](=N1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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